molecular formula C18H22Cl2FNO B4065856 N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-methyl-2-propanamine hydrochloride

N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-methyl-2-propanamine hydrochloride

Cat. No. B4065856
M. Wt: 358.3 g/mol
InChI Key: YYFQSGRKWDLSMA-UHFFFAOYSA-N
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Description

“N-{5-Chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-methyl-2-propanamine hydrochloride” is a chemical compound with the molecular formula C18H21ClFNO . The average mass of this compound is 321.817 Da and the monoisotopic mass is 321.129578 Da .


Synthesis Analysis

The synthesis of similar compounds often involves the use of alkylating reagents . For example, 2-chloro-6-fluorobenzylamine, which is required for the synthesis of 9-substituted adenine, can be prepared using alkylating reagents .

Scientific Research Applications

Synthesis and Chemical Reactivity

Research on similar compounds has focused on synthesis methodologies, chemical reactivity, and the development of derivatives with potential biological activity. For example, studies on aminoalkylguanidine derivatives, including the synthesis and characterization of related compounds, highlight methods that could be applicable to or inspired by the synthesis and reactivity of N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-methyl-2-propanamine hydrochloride (Tsuji, Momona, & Ueda, 1967).

Catalytic and Biological Applications

Derivatives of structurally related compounds have been investigated for their catalytic properties and biological activities. For instance, the development of neurokinin-1 receptor antagonists for potential clinical applications in treating emesis and depression suggests a framework for evaluating the biological activity of novel compounds (Harrison et al., 2001). Similarly, the synthesis of radiolabeled ligands for NMDA receptor antagonists indicates potential applications in neuroscience research (Moe et al., 1998).

Environmental Impact and Toxicology

Research on related compounds, such as parabens and their fate in aquatic environments, underscores the importance of understanding the environmental impact and potential toxicological effects of chemical substances, including N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-methyl-2-propanamine hydrochloride (Haman, Dauchy, Rosin, & Munoz, 2015).

properties

IUPAC Name

N-[[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methyl]-2-methylpropan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClFNO.ClH/c1-18(2,3)21-11-14-10-15(19)8-9-17(14)22-12-13-6-4-5-7-16(13)20;/h4-10,21H,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFQSGRKWDLSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=C(C=CC(=C1)Cl)OCC2=CC=CC=C2F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-methyl-2-propanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-methyl-2-propanamine hydrochloride
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N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-methyl-2-propanamine hydrochloride
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N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-methyl-2-propanamine hydrochloride
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N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-methyl-2-propanamine hydrochloride
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N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-methyl-2-propanamine hydrochloride
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N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-methyl-2-propanamine hydrochloride

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